(Ethylenediamine)iodoplatinum(II) dimer dinitrate

Vue d'ensemble

Description

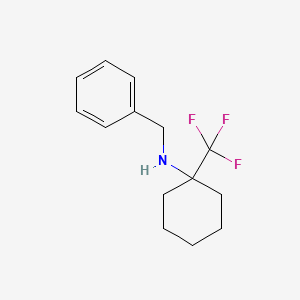

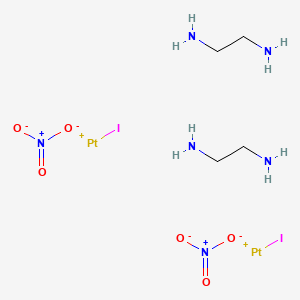

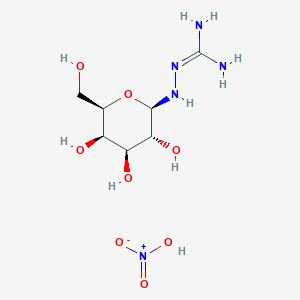

“(Ethylenediamine)iodoplatinum(II) dimer dinitrate” is a platinum catalyst with a linear formula of C4H16I2N4Pt2 · 2NO3 . It has a molecular weight of 888.17 and is often used in various chemical reactions due to its catalytic properties .

Synthesis Analysis

The synthesis of this compound involves the use of a diatomic Pt precursor and a substrate such as mesoporous graphitic carbon nitride (mpg-C3N4) . The resulting Pt2/mpg-C3N4 shows remarkable catalytic ability towards the selective hydrogenation of nitrobenzene to aniline .Molecular Structure Analysis

The molecular structure of this compound is characterized by two platinum atoms connected by iodine atoms and ethylenediamine groups . This structure is further associated with nitrate ions .Chemical Reactions Analysis

This compound has been used as a catalyst in various chemical reactions. For instance, it has shown excellent catalytic performance for the highly selective hydrogenation of nitrobenzene to aniline . The conversion rate in this reaction is significantly superior to that of single-atom catalysts .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 268 °C . It is suitable for use as a platinum core reagent type catalyst .Applications De Recherche Scientifique

1. Synthesis and Structure of Platinum Complexes

Research on (ethylenediamine)iodoplatinum(II) dimer dinitrate has led to the synthesis of novel platinum complexes. For instance, Djinovic et al. (2010) synthesized 1-methylcytosinato-bridged (ethylenediamine)platinum(II) dimer, observing its structural characteristics through X-ray analysis. This work contributes to understanding the molecular structure and potential reactivity of such platinum complexes (Djinovic, Galanski, Arion, & Keppler, 2010).

2. Exploration of Ligand Chemistry

The chemistry of ligands in platinum complexes is another area of interest. Cerdà et al. (2006) explored the synthesis and crystal structure of dinitrato(ethylenediamine)palladium(II), revealing insights into the nature of ligands in such complexes. This research helps in understanding how ligands like ethylenediamine interact in platinum compounds (Cerdà, Costisella, & Lippert, 2006).

3. Antitumor Activity

The antitumor activity of platinum complexes is a significant area of research. Kaluđerović et al. (2006) assessed the antitumor selectivity of various platinum(II/IV) complexes with edda-type ligands against human adenocarcinoma HeLa cells. Their findings contribute to the understanding of the potential therapeutic applications of these compounds in cancer treatment (Kaluđerović, Đinović, Juranić, Stanojković, & Sabo, 2006).

4. Molecular Mechanical and Quantum Chemical Studies

Studies also delve into the molecular mechanics and quantum chemistry of platinum compounds. Nikolov et al. (1994) conducted a study on the hydrolysis of cis-diamminedichloroplatinum(II) and its substituted bis(ethylenediamine)dichloroplatinum(II) complexes, providing insights into the thermodynamic stability and reactivity of these compounds (Nikolov, Trendafilova, Schönenberger, Gust, Kritzenberger, & Yersin, 1994).

5. Coordination Assemblies in Molecular Self-assembly

Fujita et al. (2005) summarized 15 years of work with the Pd(II)-cornered unit, highlighting its role in the design of new discrete two- and three-dimensional structures. This research is pivotal in understanding the role of ethylenediamine ligands in the formation of complex molecular structures (Fujita, Tominaga, Hori, & Therrien, 2005).

Mécanisme D'action

Mode of Action

It is known that platinum-based compounds generally interact with dna in cells, forming dna adducts and causing dna damage, which can lead to cell death . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

The biochemical pathways affected by (Ethylenediamine)iodoplatinum(II) dimer dinitrate are not clearly defined. Platinum-based compounds are known to interfere with DNA replication and transcription, which can affect numerous biochemical pathways. The downstream effects of these disruptions can include cell cycle arrest and apoptosis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within cells or tissues, including the presence of various enzymes and proteins, can also influence the compound’s action.

Safety and Hazards

Orientations Futures

The future research on this compound is likely to focus on its potential applications in sustainable energy utilization . Its use as a dual-atom catalyst (DAC) presents opportunities for efficient energy conversion and storage . DACs have the advantages of full active site exposure, high selectivity, theoretical 100% atom utilization, and the ability to break the scaling relationship of adsorption free energy on active sites .

Propriétés

IUPAC Name |

ethane-1,2-diamine;iodoplatinum(1+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2HI.2NO3.2Pt/c2*3-1-2-4;;;2*2-1(3)4;;/h2*1-4H2;2*1H;;;;/q;;;;2*-1;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXMBGQJNZDBOD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].I[Pt+].I[Pt+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16I2N6O6Pt2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

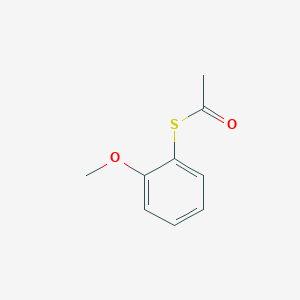

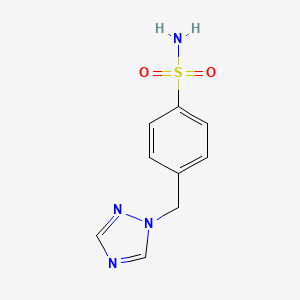

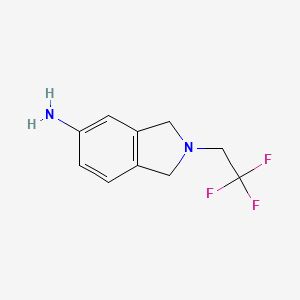

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromopyrido[3,2-d]pyrimidine-8-oxo-7-carboxylic acid](/img/structure/B3212263.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212285.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212288.png)

![Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B3212336.png)